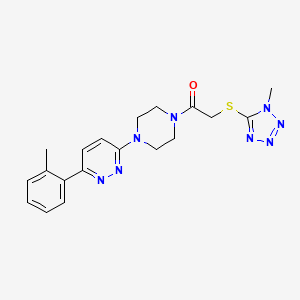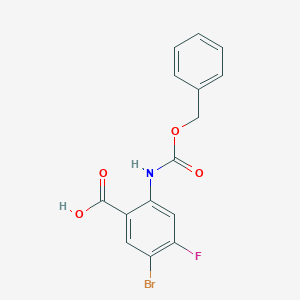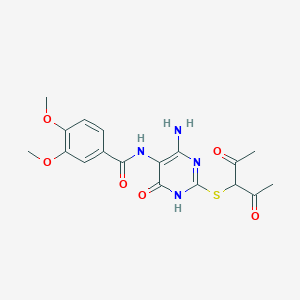
(Z)-3-metil-8-(2-(2-oxoindolin-3-ilideno)hidrazinil)-7-feniletil-1H-purina-2,6(3H,7H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H19N7O3 and its molecular weight is 429.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han explorado el uso de espirooxindol-pirrolidinas en reacciones catalíticas asimétricas de cicloadición 1,3-dipolar. Específicamente, el compuesto reacciona con iluros de azometina para construir espirooxindol-pirrolidinas que llevan cuatro centros estereogénicos contiguos. Este logro innovador se logró utilizando complejos AgOAc/TF-BiphamPhos .
- Los estudios in vitro han evaluado la citotoxicidad de las espirooxindol-pirrolidinas contra diversas líneas celulares de cáncer humano. Estos compuestos han demostrado ser prometedores para inhibir el crecimiento de células cancerosas, particularmente en células de cáncer de colon (SW620), cáncer de próstata (PC3) y cáncer de pulmón (NCI-H23) .
Catálisis y Síntesis Asimétrica
Potencial Anticancerígeno
Mecanismo De Acción
Target of Action
The primary target of (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is procaspase-3 . Procaspase-3 is a key enzyme regulating apoptosis responses .
Mode of Action
(Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione interacts with procaspase-3, activating it . This activation leads to the induction of apoptosis, a programmed cell death process .
Biochemical Pathways
The activation of procaspase-3 by (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione affects the apoptotic pathways . These pathways involve a number of proteins such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . The activation of procaspase-3 leads to the induction of apoptosis, ultimately causing the death of cancer cells .
Result of Action
The activation of procaspase-3 by (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione results in notable cytotoxicity toward human cancer cell lines . This includes colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) . The compound induces late cellular apoptosis, leading to the death of these cancer cells .
Análisis Bioquímico
Biochemical Properties
(Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including caspases, which are involved in the regulation of apoptosis. The compound has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells . Additionally, it interacts with proteins such as Bcl-2 and p53, which are key regulators of cell death and survival pathways .
Cellular Effects
The effects of (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by activating caspase-3 and modulating the expression of apoptosis-related proteins like Bcl-2 and p53 . This compound also affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it has been observed to cause cell cycle arrest in the S phase, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione exerts its effects through several mechanisms. It binds to procaspase-3, facilitating its activation to caspase-3, which then triggers the apoptotic cascade . The compound also inhibits the activity of anti-apoptotic proteins like Bcl-2, thereby promoting cell death in cancer cells . Furthermore, it influences gene expression by modulating the activity of transcription factors such as p53 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can induce sustained apoptotic effects in cancer cells, although the extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to normal cells and tissues . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired apoptotic effects .
Metabolic Pathways
(Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound can also affect metabolic flux and alter the levels of various metabolites, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione plays a critical role in its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves the condensation of 2-amino-6-methylpurine with 3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione followed by the addition of 2-(2-oxoindolin-3-ylidene)hydrazine. The final product is obtained by the formation of the Z-isomer through a Wittig reaction.", "Starting Materials": [ "2-amino-6-methylpurine", "3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione", "2-(2-oxoindolin-3-ylidene)hydrazine", "triphenylphosphine", "methyltriphenylphosphonium bromide", "potassium tert-butoxide", "acetonitrile", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-amino-6-methylpurine is reacted with 3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione in acetonitrile to form 3-methyl-8-(2-amino-6-methylpurin-9-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione.", "Step 2: 2-(2-oxoindolin-3-ylidene)hydrazine is added to the reaction mixture and the resulting mixture is stirred at room temperature for 24 hours to form (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione.", "Step 3: The reaction mixture is then treated with triphenylphosphine and methyltriphenylphosphonium bromide in ethanol to form the Wittig reagent.", "Step 4: The Wittig reagent is then reacted with the product from step 2 in diethyl ether to form the Z-isomer of (Z)-3-methyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione.", "Step 5: The final product is obtained by filtration and washing with water." ] } | |
Número CAS |
331839-83-9 |
Fórmula molecular |
C22H19N7O3 |
Peso molecular |
429.44 |
Nombre IUPAC |
8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C22H19N7O3/c1-28-18-17(20(31)25-22(28)32)29(12-11-13-7-3-2-4-8-13)21(24-18)27-26-16-14-9-5-6-10-15(14)23-19(16)30/h2-10,23,30H,11-12H2,1H3,(H,25,31,32) |
Clave InChI |
VZHRKRGZIOACNW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CCC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2579482.png)
![[5-(t-Butyl)oxazol-4-yl]methanamine hydrochloride](/img/structure/B2579485.png)
![N-[4-(Aminomethyl)phenyl]-2-iodobenzamide](/img/structure/B2579486.png)

![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2579488.png)


![2-fluoro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2579492.png)

![2-cyano-N-(3-methoxypropyl)-3-{1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}prop-2-enamide](/img/structure/B2579497.png)

![4-Cyclopropyl-6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine](/img/structure/B2579501.png)
![Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2579502.png)
